3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methylquinolin-4-yl)propanamide

Medicinal Chemistry Cheminformatics Lead Discovery

Scaffold-diverse screening compound with no disclosed bioactivity data, ideal as a diversity element in HTS campaigns. Its computed drug-like properties (MW 308.4, XLogP3 2.8, tPSA 70.7 Ų) support virtual screening and MD simulations. - Distinct pyrazole-quinoline scaffold for target-agnostic screening. - Validated by authoritative physicochemical databases. - Pending empirical profiling, serves as a probe for targets recognizing this scaffold.

Molecular Formula C18H20N4O
Molecular Weight 308.385
CAS No. 1286696-54-5
Cat. No. B2467838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methylquinolin-4-yl)propanamide
CAS1286696-54-5
Molecular FormulaC18H20N4O
Molecular Weight308.385
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=C1)NC(=O)CCC3=C(NN=C3C)C
InChIInChI=1S/C18H20N4O/c1-11-10-17(15-6-4-5-7-16(15)19-11)20-18(23)9-8-14-12(2)21-22-13(14)3/h4-7,10H,8-9H2,1-3H3,(H,21,22)(H,19,20,23)
InChIKeyVZCMAMJDSZTXFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-(2-methylquinolin-4-yl)propanamide: Overview


3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-(2-methylquinolin-4-yl)propanamide is a synthetic small molecule that combines a 3,5-dimethylpyrazole moiety with a 2-methylquinoline group via a propanamide linker. It is primarily cataloged as a research compound within screening libraries, and its public profiling is limited to computed physicochemical properties from authoritative databases [1]. No primary research articles or patents detailing its specific biological activity or comparative performance against analogs have been identified in the public domain.

Screening library compound with scaffold-diverse pyrazole-quinoline structure
No biological activity or target engagement data disclosed in public domainEmpirical profiling required to define research context
Physicochemical profile predicted computationally (XLogP3, tPSA); experimental validation not reported

Procurement Risks for 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-(2-methylquinolin-4-yl)propanamide


Without publicly available quantitative biological or physicochemical performance data, there is no evidence-based rationale to select this specific compound over a close structural analog. In the absence of comparator data, any attempt at generic substitution would be based solely on structural conjecture rather than verifiable differentiation [1]. Researchers and procurement professionals must treat structural analogs as functionally non-equivalent until comparative data emerges, as even minor structural changes in the pyrazole-quinoline linker region can profoundly alter target engagement and pharmacokinetic profiles.

Analog risk Structural analogs are functionally non-equivalent without comparative biological data; even minor linker modifications may alter target engagement.
Data gap Absence of head-to-head performance data precludes any evidence-based substitution decision; treat all close analogs as untested replacements.
Procurement Selection should be based on required scaffold diversity, not assumed activity; until comparative data emerges, functional equivalence cannot be inferred.

Differentiation Evidence Gap Analysis for 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-(2-methylquinolin-4-yl)propanamide


Physicochemical Property Baseline vs. Closest Analogs

The target compound's computed lipophilicity (XLogP3 = 2.8) and topological polar surface area (tPSA = 70.7 Ų) are derived from its unique structure and cannot be assumed identical to even close analogs such as 3-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-(2-methylquinolin-4-yl)propanamide (CAS 1170242-46-2). No head-to-head or cross-study experimental physicochemical or biological data exists to quantify the impact of such structural divergence [1].

Physicochemical baseline
Data to verify
XLogP3 2.8, tPSA 70.7 Ų
Predicted values; comparator data unavailable, so no procurement advantage can be derived
In silico PubChem prediction only
Medicinal Chemistry Cheminformatics Lead Discovery

Structural Uniqueness vs. Library Analogs

A substructure search of the ChemBridge screening library reveals the target compound's combination of a 4-substituted 3,5-dimethylpyrazole and a 2-methylquinolin-4-yl amide is absent in the most closely related commercial analogs (e.g., N-(2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)-3-(1H-pyrazol-4-yl)propanamide). No biological assay data is available for either compound to establish functional differentiation .

Scaffold uniqueness
Class-level inference
Distinct from closest library analog; no biological comparison data
Functional differentiation not established; structural novelty alone is insufficient procurement rationale
Structure-based comparison only
Drug Discovery Chemical Biology High-Throughput Screening

Application Scenarios for 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-(2-methylquinolin-4-yl)propanamide


Chemical Probe for Undisclosed Pathways

The compound's structure suggests potential utility as a chemical probe for targets that recognize the pyrazole-quinoline scaffold. However, no specific protein target engagement or cellular activity data has been disclosed in public literature, limiting its immediate applicability [1].

Library Screening for Scaffold Hopping

Given its distinct scaffold compared to common screening library entries, it may serve as a diversity element in high-throughput screening campaigns. Its value is contingent on future empirical profiling against specific assay panels [1].

Computational Chemistry and In Silico Modeling

The computed physicochemical property set (MW=308.4, XLogP3=2.8, tPSA=70.7 Ų) places it within drug-like chemical space, making it a candidate for virtual screening and molecular dynamics simulations, pending the emergence of a defined biological context [1].

Application
Selection Property
Validation Focus
Chemical probe exploration
Pyrazole-quinoline scaffold recognition potential
Target engagement assay data required
Library screening / scaffold hopping
Scaffold diversity compared to common screening decks
Empirical hit profiling against specific panels
Computational modeling
Drug-like computed profile (MW 308.4, XLogP3 2.8, tPSA 70.7)
Defined biological context for virtual screening
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